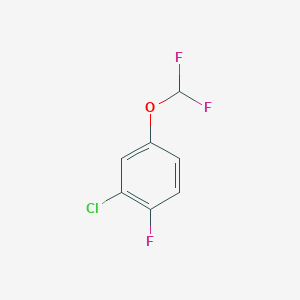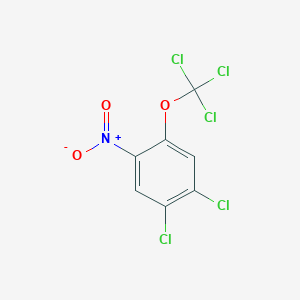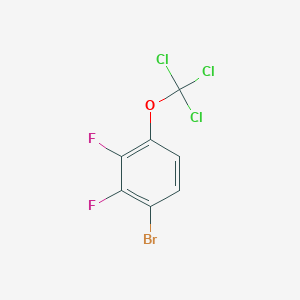
1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene
Overview
Description
1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene, commonly known as BFN, is an organobromine compound with a wide variety of applications in scientific research. It is a versatile reagent that can be used for a variety of synthetic and analytical purposes. BFN has been widely studied for its ability to react with other compounds, making it a useful tool for synthetic organic chemistry. In addition, BFN has been used in a number of biochemical and physiological studies, as well as in medical research.
Scientific Research Applications
BFN has a wide range of scientific research applications, including the synthesis of a variety of organic compounds, the analysis of biological samples, and the study of biochemical and physiological processes. BFN has been used in the synthesis of a number of compounds, including amides, esters, and a variety of other organobromine compounds. It has also been used in the analysis of biological samples, such as proteins, nucleic acids, and lipids. Furthermore, BFN has been used in a number of biochemical and physiological studies, as it is able to react with several different compounds and has been found to have a number of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BFN is not fully understood, but it is believed to involve a number of different steps. First, BFN reacts with a compound to form an intermediate, which is then further reacted with a base to form a product. This product can then undergo further reactions, such as hydrolysis, oxidation, or reduction, depending on the conditions. Furthermore, BFN is believed to interact with proteins, nucleic acids, and lipids, leading to the activation of certain biochemical and physiological processes.
Biochemical and Physiological Effects
BFN has been found to have a number of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, BFN has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the synthesis of eicosanoids. Furthermore, BFN has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
BFN has several advantages for lab experiments. It is relatively stable, making it easy to store and handle. In addition, it is relatively inexpensive, making it a cost-effective reagent. Furthermore, it is highly reactive, making it useful for a variety of synthetic and analytical purposes. However, there are some limitations to using BFN in lab experiments. For example, it is highly toxic, making it dangerous to work with. In addition, it is a powerful oxidizing agent, making it potentially hazardous to work with.
Future Directions
There are a number of potential future directions for the use of BFN in scientific research. For example, BFN could be used in the development of new drugs or therapies for a variety of diseases. In addition, BFN could be used to study the structure and function of proteins, nucleic acids, and lipids. Furthermore, BFN could be used to develop new methods for the synthesis of organic compounds. Finally, BFN could be used to study the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLMJQRLICLDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



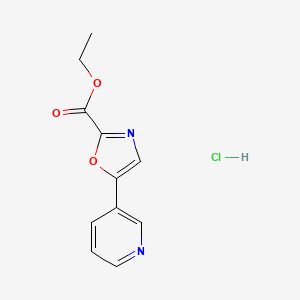
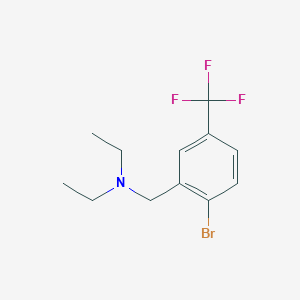
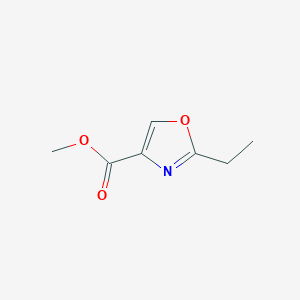
![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
![endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1403819.png)
![(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B1403821.png)
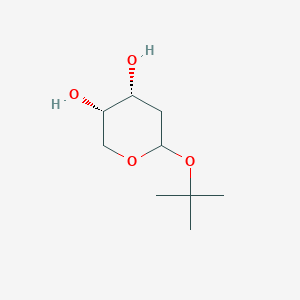
![2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)
